5-Bromo-2-chlorothiophene-3-carboxylic acid
Description
5-Bromo-2-chlorothiophene-3-carboxylic acid is a halogenated thiophene derivative with a molecular formula C₅H₂BrClO₂S. Its structure features a thiophene ring substituted with bromine at position 5, chlorine at position 2, and a carboxylic acid group at position 2. This compound is significant in medicinal and materials chemistry due to the electron-withdrawing effects of halogens, which enhance reactivity in cross-coupling reactions and drug design .
Properties
IUPAC Name |
5-bromo-2-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGZWTWYYPYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothiophene-3-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method starts with 2-chlorothiophene, which undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromo-2-chlorothiophene is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
Industrial production of 5-Bromo-2-chlorothiophene-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chlorothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent markers and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific derivatives used .
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Bromine at position 5 in thiophene derivatives enhances electrophilicity at position 3, making cross-coupling reactions (e.g., with Pd catalysts) more efficient than in chloro-only analogues .
- Biological Activity : Thiophene-based acids exhibit better bioavailability than benzoic acids in CNS drug candidates, attributed to the thiophene’s smaller size and sulfur’s polarizability .
Biological Activity
5-Bromo-2-chlorothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, antioxidant capabilities, and potential as a drug candidate, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure is pivotal for its biological activity, as modifications in the thiophene ring can lead to variations in pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that 5-bromo-2-chlorothiophene-3-carboxylic acid exhibits notable antibacterial properties. A comparative analysis of various thiophene derivatives revealed that this compound shows promising activity against several bacterial strains.
Table 1: Antibacterial Activity of 5-Bromo-2-chlorothiophene-3-carboxylic Acid
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-2-chlorothiophene-3-carboxylic acid | E. coli | 50 µg/mL |
| 5-Bromo-2-chlorothiophene-3-carboxylic acid | Salmonella Typhi | 3.125 mg/mL |
| Control (Ciprofloxacin) | E. coli | 4 µg/mL |
The MIC values indicate that 5-bromo-2-chlorothiophene-3-carboxylic acid is effective against multidrug-resistant strains, particularly Salmonella Typhi, outperforming conventional antibiotics like ciprofloxacin .
Antioxidant Activity
In addition to its antibacterial properties, the compound has been evaluated for its antioxidant activity. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity of Thiophene Derivatives
| Compound | IC50 Value (µg/mL) |
|---|---|
| 5-Bromo-2-chlorothiophene-3-carboxylic acid | 76.26 |
| Control (Ascorbic Acid) | 30 |
The IC50 value of 76.26 µg/mL suggests that while the compound possesses antioxidant properties, it is less potent than standard antioxidants like ascorbic acid .
The biological activity of 5-bromo-2-chlorothiophene-3-carboxylic acid can be attributed to its interaction with bacterial enzymes and cellular components. Molecular docking studies indicate that the compound binds effectively to target sites involved in bacterial metabolism and survival, which may explain its potent antibacterial effects .
Case Studies
Case Study 1: In Vivo Efficacy Against E. coli
A study conducted on mice infected with E. coli demonstrated that treatment with 5-bromo-2-chlorothiophene-3-carboxylic acid significantly reduced bacterial load compared to untreated controls. The survival rate among treated mice was markedly higher, indicating potential for therapeutic use .
Case Study 2: Antioxidant Potential in Cellular Models
In vitro experiments using human cell lines showed that the compound could reduce oxidative stress markers significantly when compared to untreated cells. This suggests a protective role against cellular damage caused by free radicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
